(D-Ser4,D-Trp6)-LHRH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

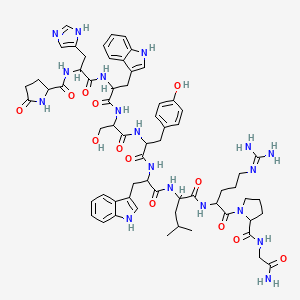

Structure

2D Structure

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-HEJGFRTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Ser4,D-Trp6)-LHRH (Triptorelin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser4,D-Trp6)-LHRH, commonly known as Triptorelin (B344507), is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH).[1][2][3] This decapeptide analog is characterized by two key amino acid substitutions at position 6 and the replacement of the C-terminal glycine (B1666218) amide with an ethylamide group, which confer enhanced stability and a higher binding affinity to the GnRH receptor (GnRH-R) compared to the native hormone.[4] Triptorelin is widely utilized in clinical settings for the management of hormone-dependent diseases, most notably prostate cancer and breast cancer, as well as in assisted reproductive technologies.[5] Its therapeutic efficacy stems from its complex and biphasic mechanism of action on the pituitary-gonadal axis, supplemented by direct effects on cancer cells. This guide provides a detailed technical overview of the molecular mechanisms underpinning the action of this compound.

Core Mechanism of Action: The Pituitary-Gonadal Axis

The primary mechanism of action of Triptorelin involves its interaction with GnRH receptors on the anterior pituitary gonadotroph cells. This interaction leads to a biphasic response:

-

Initial Agonist Effect (Flare-up): Upon initial administration, Triptorelin, acting as a potent agonist, stimulates the GnRH receptors, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, causes a temporary surge in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women.

-

Long-term Antagonist Effect (Downregulation): Continuous or prolonged exposure to Triptorelin results in the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs. This leads to a profound and sustained suppression of LH and FSH secretion, ultimately resulting in a state of "medical castration" with significantly reduced levels of circulating testosterone or estrogen.

Direct Effects on Cancer Cells

Beyond its effects on the pituitary, this compound can exert direct antiproliferative effects on various cancer cells that express GnRH receptors, including prostate, breast, and ovarian cancer cells. This direct action is independent of the suppression of gonadal steroids and involves distinct signaling pathways.

Signaling Pathways

The cellular effects of this compound are mediated by a complex network of intracellular signaling pathways, initiated by its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Primary Signaling Pathway: Gq/11 - Phospholipase C Cascade

The canonical signaling pathway activated by the GnRH receptor upon agonist binding involves the Gq/11 family of G-proteins. This cascade proceeds as follows:

-

Receptor Activation: this compound binds to the GnRH receptor on the cell surface.

-

G-protein Coupling: The activated receptor couples to and activates the Gq/11 alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq/11 stimulates phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG: Activates protein kinase C (PKC).

-

The elevation of intracellular Ca2+ and activation of PKC are crucial for mediating the downstream effects of this compound, including the initial stimulation of gonadotropin release from the pituitary and potentially some of its direct effects on cancer cells.

Caption: Primary Gq/11-PLC signaling pathway of this compound.

Alternative Signaling Pathways

Emerging evidence suggests that this compound can also modulate other signaling pathways, particularly in cancer cells. These alternative pathways may contribute to its direct antiproliferative effects.

In some cancer cell lines, this compound has been shown to stimulate the activity of phosphotyrosine phosphatases (PTPs). PTPs are enzymes that dephosphorylate tyrosine residues on proteins, often counteracting the effects of tyrosine kinases, which are frequently overactive in cancer. By activating PTPs, this compound can lead to the dephosphorylation and inactivation of key signaling proteins involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).

There is evidence of crosstalk between the GnRH receptor and growth factor receptor signaling pathways, such as the EGFR pathway. In some contexts, this compound can interfere with EGFR signaling. For instance, by activating PTPs, it can reverse EGF-induced phosphorylation of downstream targets, thereby inhibiting the mitogenic signals initiated by EGF. This interference with growth factor signaling provides another mechanism for the direct antiproliferative effects of this compound on cancer cells.

Caption: Alternative signaling involving PTP activation and EGFR crosstalk.

Quantitative Data

The following tables summarize key quantitative data for this compound (Triptorelin).

Table 1: Receptor Binding Affinity and Second Messenger Production

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | |||

| 0.06 - 13 nM | CHO cells expressing human GnRH receptor | ||

| EC50 (Inositol Phosphate (B84403) Production) | |||

| ~11 nM | Rat anterior pituitary tissue | ||

| Sub-nanomolar to low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor |

Table 2: Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 | Reference |

| LNCaP | Prostate Cancer | Kd = 2.6 x 10-8 M (high affinity), 7.7 x 10-6 M (low affinity) | |

| PC3 | Prostate Cancer | Kd = 2.7 x 10-6 M | |

| MCF-7 | Breast Cancer | Growth inhibition observed | |

| CG-5 | Breast Cancer | Growth inhibition observed |

Note: IC50 values for the antiproliferative effects of Triptorelin can vary significantly depending on the cell line, experimental conditions, and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound to the GnRH receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing GnRH receptors (e.g., pituitary cells, cancer cell lines) to confluence.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

Caption: Workflow for an inositol phosphate accumulation assay.

Detailed Methodology:

-

Cell Labeling:

-

Plate cells in multi-well plates and culture until they reach the desired confluency.

-

Incubate the cells with a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 30-60 minutes).

-

-

Extraction and Separation:

-

Terminate the reaction by adding a solution such as cold trichloroacetic acid.

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

-

Quantification and Analysis:

-

Measure the radioactivity of each fraction using liquid scintillation counting.

-

Plot the total [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Cell Proliferation (MTT) Assay

This assay is used to assess the antiproliferative effects of this compound on cancer cells.

References

- 1. Evaluating triptorelin as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptorelin (Decapeptyl®) for breast cancer | Macmillan Cancer Support [macmillan.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

The Synthesis and Structure of (D-Ser4,D-Trp6)-LHRH: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

(D-Ser4,D-Trp6)-LHRH, more commonly known as Triptorelin, is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH). Its structure is characterized by the substitution of the glycine (B1666218) at position 6 of the native LHRH sequence with a D-tryptophan residue. This modification confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor compared to the endogenous hormone. This guide provides a comprehensive overview of the synthesis, structure, and mechanism of action of Triptorelin, tailored for professionals in the fields of research, science, and drug development.

Structural Characteristics

The primary structure of Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. The key modification, the substitution of Gly with D-Trp at position 6, is crucial for its enhanced biological activity. This substitution stabilizes a β-turn conformation, which is believed to be the biologically active conformation for receptor binding.

Synthesis of this compound (Triptorelin)

The synthesis of Triptorelin is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Triptorelin

This protocol outlines the manual synthesis of Triptorelin on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

The first Fmoc-protected amino acid (Fmoc-Gly-OH, 3 equivalents relative to resin loading) is pre-activated by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIPEA (6 eq.).

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 2-4 hours.

-

Coupling completion is monitored using a qualitative ninhydrin (B49086) test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu).

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, the peptide-resin is washed with DCM and dried under vacuum.

-

The dried resin is treated with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

The resin is filtered off, and the filtrate containing the crude peptide is collected.

-

-

Peptide Precipitation: The crude peptide is precipitated by adding the filtrate to cold diethyl ether. The precipitate is collected by centrifugation, and the pellet is washed with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Drying: The crude Triptorelin is dried under vacuum to yield a white to off-white powder.

Experimental Protocol: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude Triptorelin

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: The crude Triptorelin is dissolved in a minimal amount of Mobile Phase A.

-

Purification: The dissolved peptide is loaded onto the C18 column. The peptide is eluted using a linear gradient of Mobile Phase B in Mobile Phase A. The gradient is optimized to achieve separation of the target peptide from impurities. Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure product.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final Triptorelin product as a fluffy, white powder. The final product is typically obtained as a trifluoroacetate (B77799) salt.

Quantitative Data Summary

The following tables summarize key quantitative data for Triptorelin.

| Parameter | Value | Reference |

| Molecular Formula | C64H82N18O13 | |

| Molecular Weight | 1311.45 g/mol | |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 |

| Parameter | Value | Reference |

| Binding Affinity (Ki) for human GnRH receptor | 0.06 nM (for Nafarelin, a similar potent agonist) - 13 nM (for native GnRH) | [1] |

| Receptor Residence Time | Ranges from 5.6 min (Goserelin) to 125 min (Deslorelin) for various GnRH agonists | [1] |

| Parameter | Value | Reference |

| Half-life (subcutaneous) | 7.6 ± 1.6 hours | [2] |

| Total Plasma Clearance | 161 ± 28 mL/min | [2] |

| Volume of Distribution | 104.1 ± 11.7 liters | [2] |

| Cell Line | IC50 (Concentration for 50% inhibition of cell proliferation) | Reference |

| MCF-7 (Breast Cancer) | Inhibited estrogen-stimulated proliferation | |

| CG-5 (Breast Cancer) | Inhibited estrogen-stimulated proliferation | |

| HEK293[SCL60] (Expressing rat GnRH receptor) | Equiponent to Triptorelin for 5-Methyl-DL-Trp6-Triptorelin | |

| WPE-1-NB26-3 (Prostate Cancer) | Equiponent to Triptorelin for 5-Methyl-DL-Trp6-Triptorelin |

Mechanism of Action and Signaling Pathways

Triptorelin acts as a potent agonist at the GnRH receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade can vary depending on the cell type.

Pituitary Gonadotroph Signaling

In the pituitary gonadotrophs, the GnRH receptor primarily couples to the Gαq/11 G-protein. This initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: GnRH Receptor Signaling in Pituitary Gonadotrophs.

Chronic administration of Triptorelin leads to a paradoxical effect. The initial stimulation is followed by receptor downregulation and desensitization, leading to a profound suppression of LH and FSH secretion. This "chemical castration" effect is the basis for its therapeutic use in hormone-dependent diseases.

Antiproliferative Signaling in Cancer Cells

In certain cancer cells, such as some prostate and breast cancer cell lines, the GnRH receptor has been shown to couple to the Gαi G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of cell proliferation.

Caption: Antiproliferative GnRH Receptor Signaling in Cancer Cells.

Experimental Workflow Overview

The overall workflow from synthesis to characterization of this compound is a multi-step process that requires careful execution and analysis at each stage.

Caption: Workflow for Synthesis and Characterization of Triptorelin.

References

(D-Ser4,D-Trp6)-LHRH: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser4,D-Trp6)-LHRH, a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Triptorelin, represents a cornerstone in the therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its enhanced potency and prolonged duration of action compared to the native decapeptide have established it as a critical tool in both clinical practice and biomedical research. This technical guide provides an in-depth exploration of the biological function and activity of this compound, focusing on its molecular interactions, cellular signaling, and physiological consequences.

Core Biological Function: A Biphasic Action on the Pituitary-Gonadal Axis

The primary biological function of this compound is centered on its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor in the anterior pituitary gland. This interaction elicits a biphasic response:

-

Initial Agonist Effect (Flare-Up): Upon initial administration, this compound acts as a potent agonist at the GnRH receptor. This leads to a transient surge in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] In males, the increased LH stimulates the Leydig cells in the testes to produce a temporary increase in testosterone (B1683101). In females, it stimulates the ovaries, leading to a transient increase in estrogen levels.[1][2]

-

Sustained Antagonist Effect (Downregulation): Continuous or depot administration of this compound leads to a paradoxical long-term effect. The persistent stimulation of the GnRH receptor results in its desensitization and downregulation, effectively uncoupling the receptor from its signaling pathways.[1] This leads to a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in gonadotropin levels results in a state of "medical castration," characterized by a significant reduction of testosterone in men and estrogen in women to castrate levels.

Direct Effects on Cancer Cells

Beyond its effects on the HPG axis, this compound has been shown to exert direct anti-proliferative effects on various cancer cell lines that express GnRH receptors. This suggests a therapeutic potential independent of its hormonal suppression. For instance, studies have demonstrated direct inhibitory actions on the growth of both androgen-dependent (LNCaP) and androgen-independent (DU 145) human prostatic cancer cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and biological activity of this compound (Triptorelin).

Table 1: Receptor Binding Affinity of Triptorelin

| Cell Line | Receptor Type | Radioligand | Kd (Dissociation Constant) | Reference |

| LNCaP | GnRH Receptor | 125I-Triptorelin | 2.6 x 10-8 M (high affinity), 7.7 x 10-6 M (low affinity) | |

| PC3 | GnRH Receptor | 125I-Triptorelin | 2.7 x 10-6 M | |

| CHO cells expressing human GnRH receptor | GnRH Receptor | 125I-Triptorelin | Not directly reported for Triptorelin, but used as the radioligand to determine the Ki of other analogs. |

Table 2: In Vitro Biological Activity of Triptorelin

| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| LNCaP | Proliferation | Inhibition | 10-4 M (significant inhibition) | |

| LNCaP | Proliferation | Stimulation | 10-7 M (proliferative effect in FBS-supplemented medium) | |

| HEK293[SCL60] (expressing rat GnRH receptor) | Cell Growth Inhibition | Inhibition | 0.4 ± 0.06 nM | |

| WPE-1-NB26-3 (expressing rat GnRH receptor) | Cell Growth Inhibition | Inhibition | Not specified | |

| HEK293[SCL60] (expressing rat GnRH receptor) | Inositol Phosphate Production | Stimulation | Not specified | |

| Pituitary Cells (in vitro) | LH-R mRNA level | Stimulation | 0.1 nM (after 3-min pulses for 5h) | |

| Endometrial, Ovarian, Breast Cancer Cells (ERα+/ERβ+) | Estradiol-induced Proliferation | Inhibition | Maximal inhibition at 10-5 M |

Table 3: In Vivo Hormonal Effects of Triptorelin in Men with Prostate Cancer

| Formulation | Dosage | Time to Testosterone Castration (<50 ng/dL) | Maintenance of Castration | Reference |

| 3.75 mg 1-month | 3.75 mg every 28 days | 91.2% of men by day 28 | 96.2% cumulative maintenance | |

| 11.25 mg 3-month | 11.25 mg every 3 months | 97.6% of men within 4 weeks (median 22 days) | 96.6% maintained until 26 weeks | |

| 22.5 mg 6-month | 22.5 mg every 6 months | 97.5% of men by day 28 | 98.3% at 12 months |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for GnRH Receptor

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the GnRH receptor.

Methodology Overview:

-

Membrane Preparation:

-

Culture cells (e.g., LNCaP, PC3, or CHO cells expressing the GnRH receptor) to confluence.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound (e.g., 125I-Triptorelin).

-

For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of unlabeled ligand.

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine Kd and Bmax from saturation binding data, or Ki from competition binding data.

-

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology Overview:

-

Cell Plating:

-

Seed cells (e.g., LNCaP, DU 145) into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).

-

Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).

-

Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Luteinizing Hormone (LH) Measurement (ELISA)

Objective: To quantify the concentration of LH in serum or cell culture supernatant following treatment with this compound.

Methodology Overview (based on a typical sandwich ELISA kit):

-

Sample and Standard Preparation:

-

Collect blood samples and separate the serum, or collect cell culture supernatants. Store samples appropriately (e.g., at -20°C).

-

Prepare a standard curve by performing serial dilutions of the provided LH standard.

-

-

Assay Procedure:

-

Add standards, controls, and samples to the wells of a microplate pre-coated with a monoclonal antibody specific for the LH beta subunit.

-

Add an enzyme-conjugated anti-LH antibody (e.g., HRP-conjugated) to each well. This antibody will bind to a different epitope on the captured LH, forming a "sandwich".

-

Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow for antibody-antigen binding.

-

-

Washing:

-

Wash the wells multiple times with the provided wash buffer to remove any unbound antibodies and other components.

-

-

Substrate Reaction and Measurement:

-

Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the detection antibody will catalyze a color change.

-

Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.

-

Stop the reaction by adding a stop solution (e.g., dilute acid), which will typically change the color from blue to yellow.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of LH in the unknown samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the GnRH Receptor

This compound, upon binding to the GnRH receptor, primarily activates the Gq/11 protein-coupled signaling cascade. This initiates a series of intracellular events culminating in the physiological responses of gonadotropin synthesis and release.

Caption: GnRH receptor signaling pathway initiated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of this compound for its receptor.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Biphasic Effect of this compound

The biphasic action of this compound is a critical concept for its therapeutic application. The following diagram illustrates this dual effect.

Caption: The biphasic effect of this compound on gonadotropin release.

References

The Discovery and Development of (D-Ser4, D-Trp6)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH. Luteinizing hormone-releasing hormone, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system. Analogs of LHRH have been extensively developed for therapeutic applications, primarily in oncology and reproductive medicine. The substitution of specific amino acids in the native LHRH sequence has led to the creation of superagonists with enhanced potency and prolonged duration of action. This guide details the synthetic methodologies, biological activities, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in the field of peptide drug development.

Introduction

The discovery of the structure of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin in the early 1970s was a landmark achievement in neuroendocrinology. This discovery opened the door for the development of synthetic analogs with modified structures to achieve greater therapeutic efficacy. LHRH agonists, such as this compound, are characterized by amino acid substitutions that confer increased resistance to enzymatic degradation and higher binding affinity to the LHRH receptor compared to the native hormone.

Initially, the administration of an LHRH agonist leads to a "flare-up" effect, causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to the downregulation of LHRH receptors on pituitary gonadotrophs, ultimately resulting in a sustained suppression of gonadotropin and sex steroid production. This paradoxical inhibitory effect forms the basis of their therapeutic use in hormone-dependent diseases like prostate cancer.

Synthesis and Structure-Activity Relationships

The synthesis of this compound, like other peptide-based pharmaceuticals, is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The structure of this compound is: pGlu-His-Trp-D-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2

The key modifications from the native LHRH sequence are the substitution of Glycine at position 6 with D-Tryptophan and the substitution of Serine at position 4 with D-Serine. The D-amino acid substitutions at these positions are critical for the enhanced biological activity of the analog. Specifically, the D-Tryptophan at position 6 protects the peptide from enzymatic cleavage and promotes a β-turn conformation that is favorable for receptor binding. The modification at position 4 further contributes to the stability and potency of the molecule.

Quantitative Biological Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) [Predicted] |

| Native LHRH | Human LHRH Receptor | Radioligand Binding Assay | ~10-50 |

| (D-Trp6)-LHRH | Human LHRH Receptor | Radioligand Binding Assay | ~1-5 |

| This compound | Human LHRH Receptor | Radioligand Binding Assay | <1 |

Table 2: In Vitro Potency

| Compound | Assay | Cell Line | EC50 (nM) [Predicted] |

| Native LHRH | LH Release Assay | Rat Pituitary Cells | ~5-10 |

| (D-Trp6)-LHRH | LH Release Assay | Rat Pituitary Cells | ~0.1-0.5 |

| This compound | LH Release Assay | Rat Pituitary Cells | <0.1 |

Table 3: In Vivo Potency

| Compound | Animal Model | Endpoint | Relative Potency vs. LHRH [Predicted] |

| Native LHRH | Rat | Ovulation Inhibition | 1 |

| (D-Trp6)-LHRH | Rat | Ovulation Inhibition | ~50-100x |

| This compound | Rat | Ovulation Inhibition | >100x |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), D-Ser(tBu), Tyr(tBu), D-Trp(Boc), Leu, Arg(Pbf), Pro, Gly)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the completion of the reaction using a Kaiser test.

-

-

Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (Gly) to the N-terminus (pGlu).

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Bioassay: Luteinizing Hormone (LH) Release from Rat Pituitary Cells

This protocol describes an in vitro assay to determine the potency of LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells.

Materials:

-

Anterior pituitaries from adult female Wistar rats

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Collagenase

-

Hyaluronidase

-

DNase I

-

Fetal bovine serum (FBS)

-

This compound and other test compounds

-

LH ELISA kit

Procedure:

-

Cell Isolation:

-

Aseptically remove the anterior pituitaries from the rats.

-

Mince the tissue and digest with a mixture of collagenase, hyaluronidase, and DNase I in DMEM to obtain a single-cell suspension.

-

Wash the cells and resuspend them in DMEM supplemented with 10% FBS.

-

-

Cell Culture:

-

Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well.

-

Culture the cells for 48-72 hours to allow them to attach and recover.

-

-

Stimulation:

-

Wash the cells with serum-free DMEM.

-

Add increasing concentrations of this compound or other test compounds to the wells.

-

Incubate for 4 hours at 37°C in a humidified atmosphere of 5% CO2.

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Measure the concentration of LH in the medium using a specific ELISA kit.

-

-

Data Analysis:

-

Plot the LH concentration as a function of the log of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Model: Prostate Cancer Xenograft in Nude Mice

This protocol outlines an in vivo model to evaluate the efficacy of this compound in a human prostate cancer xenograft model.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

Androgen-dependent human prostate cancer cell line (e.g., LNCaP)

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via subcutaneous injection or osmotic pump) or vehicle control to the respective groups.

-

-

Monitoring:

-

Measure the tumor volume using calipers two to three times per week. (Tumor Volume = 0.5 x Length x Width²)

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the study, measure serum testosterone (B1683101) and prostate-specific antigen (PSA) levels.

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups.

-

Analyze the differences in final tumor volume, serum testosterone, and PSA levels.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR). The signaling cascade and the general workflow for the development of such a peptide therapeutic are depicted in the following diagrams.

Caption: LHRH Receptor Signaling Pathway.

Caption: Peptide Drug Development Workflow.

Conclusion

This compound represents a significant advancement in the field of LHRH-based therapeutics. Its enhanced potency and stability, derived from strategic amino acid substitutions, underscore the power of rational peptide drug design. This technical guide provides a foundational understanding of its discovery, synthesis, and biological evaluation. While specific quantitative data for this particular analog remains to be fully elucidated in publicly available literature, the provided protocols and conceptual frameworks offer a robust starting point for further research and development in this important class of therapeutic peptides. The continued exploration of LHRH analogs holds promise for the development of even more effective treatments for a range of hormone-dependent diseases.

In-Depth Technical Guide: LHRH Receptor Binding Affinity of (D-Trp6)-LHRH

An important introductory note: This guide focuses on the Luteinizing Hormone-Releasing Hormone (LHRH) analog [D-Trp6]-LHRH (Triptorelin) . The initially requested topic, (D-Ser4,D-Trp6)-LHRH, represents a compound with limited available public data on its specific receptor binding affinity. However, [D-Trp6]-LHRH is a well-characterized and clinically significant superagonist of the LHRH receptor (also known as the Gonadotropin-Releasing Hormone Receptor, GnRHR). The principles, experimental methodologies, and signaling pathways detailed herein are fundamentally applicable to the study of novel LHRH analogs.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding characteristics of [D-Trp6]-LHRH, detailed experimental protocols for its study, and visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of LHRH analogs to the LHRH receptor is a critical parameter in determining their biological potency. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity.

The substitution of the glycine (B1666218) residue at position 6 of the native LHRH decapeptide with a D-amino acid, such as D-Tryptophan in Triptorelin (B344507), significantly enhances receptor binding affinity and resistance to enzymatic degradation.[1]

Table 1: High-Affinity Receptor Binding of [D-Trp6]-LHRH in Human Cancer Cell Lines

| Cell Line | Dissociation Constant (Kd) | Binding Capacity (Bmax) |

| HEC-1A (Endometrial Cancer) | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells |

| Ishikawa (Endometrial Cancer) | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells |

Data sourced from a study utilizing [¹²⁵I,D-Trp6]LHRH as the radioligand.[2]

Table 2: Comparative Binding Affinity of LHRH Analogs

| Compound | IC50 (nM) |

| FP-(D-Lys⁶)-GnRH | 2.0 |

| (D-Lys⁶)-GnRH | 15.8 |

| NOTA-P-(D-Lys⁶)-GnRH | 56.2 |

This table illustrates the impact of modifications on the binding affinity of LHRH analogs, with lower IC50 values indicating higher affinity.[3] While not specific to [D-Trp6]-LHRH, it demonstrates the principle of how structural changes affect receptor binding.

Experimental Protocols

The following are detailed methodologies for conducting receptor binding assays to determine the affinity of LHRH analogs.

Radioligand Receptor Binding Assay (Competitive)

This assay determines the binding affinity of a non-radiolabeled LHRH analog by measuring its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.

Materials:

-

Radioligand: [¹²⁵I]-[D-Trp6]-LHRH

-

Unlabeled Ligand: [D-Trp6]-LHRH (or other LHRH analog to be tested)

-

Receptor Source: Membrane preparations from cells or tissues expressing LHRH receptors (e.g., pituitary cells, LNCaP or PC-3 prostate cancer cells).[4]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass Fiber Filters: Pre-soaked in 0.3% polyethylenimine

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Assay Setup: Prepare a series of tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add a fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH to these tubes.

-

Non-Specific Binding: Add the same fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH and a high concentration of unlabeled [D-Trp6]-LHRH to these tubes.

-

Competitive Binding: Add the fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH and a range of increasing concentrations of the unlabeled test analog to these tubes.

-

Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes and incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through the glass fiber filters under vacuum.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to determine the IC50 value of the test analog.

-

Workflow for Receptor Binding Assay

Caption: Workflow of a competitive radioligand receptor binding assay.

LHRH Receptor Signaling Pathways

The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific pathway activated can differ depending on the cell type.

Pituitary Gonadotroph Signaling Pathway

In pituitary gonadotrophs, the LHRH receptor is primarily coupled to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

References

- 1. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

In Vitro Characterization of (D-Ser4,D-Trp6)-LHRH Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH. Due to the limited availability of specific data for this particular analog, this guide will draw upon findings from the closely related and extensively studied analog, (D-Trp6)-LHRH, as a representative model for its in vitro effects. This approach provides a robust framework for understanding the binding characteristics, cellular effects, and signaling pathways associated with this class of synthetic peptides.

Introduction to this compound

LHRH, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. Synthetic analogs of LHRH, such as this compound, have been developed to modulate the LHRH signaling pathway for therapeutic purposes. The substitution of glycine (B1666218) at position 6 with a D-amino acid, in this case, D-Tryptophan, significantly increases the peptide's resistance to enzymatic degradation and enhances its binding affinity to the LHRH receptor. The additional substitution at position 4 with D-Serine is intended to further modify the peptide's biological activity and stability. These analogs initially stimulate the LHRH receptor but are followed by receptor downregulation and desensitization with continuous administration, leading to a reduction in gonadotropin and sex steroid levels. This biphasic action is the basis for their use in various clinical applications, including the treatment of hormone-dependent cancers.

Receptor Binding Affinity

The interaction of LHRH analogs with their cognate G-protein coupled receptor (GPCR) is the initial step in their mechanism of action. The binding affinity of these analogs is a critical determinant of their potency.

Quantitative Data on LHRH Analog Binding

| Cell Line | Receptor Type | Radioligand | Analog Tested | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

| EFO-21 (Ovarian Cancer) | High-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 1.5 x 10⁻¹⁰ M | 4.9 fmol/10⁶ cells | [1] |

| EFO-27 (Ovarian Cancer) | High-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 1.7 x 10⁻¹⁰ M | 3.0 fmol/10⁶ cells | [1] |

| EFO-21 (Ovarian Cancer) | Low-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [1] |

| EFO-27 (Ovarian Cancer) | Low-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [1] |

In Vitro Cellular Effects

The binding of this compound to its receptor initiates a cascade of intracellular events that culminate in various cellular responses, most notably the inhibition of proliferation in hormone-dependent cancer cells.

Antiproliferative Effects

Studies have consistently demonstrated the direct antiproliferative effects of LHRH agonists on various cancer cell lines in vitro.

| Cell Line | Assay Type | Analog Tested | Concentration | Incubation Time | % Inhibition of Proliferation | Reference |

| EFO-21 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 24 hours | ~23% | [1] |

| EFO-21 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 6 days | ~40% | |

| EFO-27 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 24 hours | ~23% | |

| EFO-27 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 6 days | ~40% |

Signaling Pathways

The LHRH receptor is known to couple to different G-proteins, leading to the activation of distinct downstream signaling pathways depending on the cell type.

Gq/11-PLC Pathway in Pituitary Gonadotrophs

In pituitary cells, the LHRH receptor primarily couples to Gαq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is crucial for the synthesis and release of gonadotropins.

Gi-cAMP Pathway in Prostate Cancer Cells

In contrast, in prostate cancer cells, the LHRH receptor has been shown to couple to inhibitory G-proteins (Gαi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, contributing to the antiproliferative effects of LHRH analogs in these cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of LHRH analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for the LHRH analog.

Materials:

-

Cell membranes from a cell line expressing the LHRH receptor.

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-(D-Trp6)-LHRH).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Saturation Binding:

-

Set up a series of tubes with a constant amount of membrane protein.

-

Add increasing concentrations of the radiolabeled LHRH analog.

-

For non-specific binding, add a high concentration of unlabeled LHRH analog to a parallel set of tubes.

-

-

Competitive Binding:

-

Set up a series of tubes with a constant amount of membrane protein and a fixed concentration of the radiolabeled LHRH analog.

-

Add increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a gamma or beta counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.

-

For competitive binding, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the Ki.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Target cancer cell line (e.g., MCF-7, LNCaP, EFO-21).

-

Cell culture medium and supplements.

-

This compound.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the log concentration of this compound to determine the IC50 value.

Experimental Workflow and Logical Relationships

The in vitro characterization of this compound typically follows a logical progression from receptor binding to cellular effects and elucidation of the underlying signaling mechanisms.

Conclusion

The in vitro characterization of this compound, guided by the extensive research on related analogs like (D-Trp6)-LHRH, reveals a potent synthetic peptide with high affinity for the LHRH receptor. Its ability to induce direct antiproliferative effects in cancer cell lines, mediated through distinct signaling pathways depending on the cellular context, underscores its therapeutic potential. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the pharmacological profile of this and other novel LHRH analogs.

References

Downstream Signaling Pathways of (D-Ser4,D-Trp6)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser4,D-Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in diverse therapeutic applications, ranging from assisted reproductive technologies to the management of hormone-dependent cancers. Its clinical efficacy is intricately linked to its ability to modulate the downstream signaling cascades initiated by the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, with a focus on both pituitary and extrapituitary cell types. We present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling networks to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data Summary

The interaction of this compound, commercially known as Triptorelin, with the GnRH receptor has been characterized by its high binding affinity and potent induction of downstream signaling events. The following tables summarize key quantitative parameters from published studies.

| Cell Line | Receptor Type | Dissociation Constant (Kd) | Reference |

| LNCaP (Prostate Cancer) | Human GnRH Receptor | 2.6 x 10⁻⁸ M (High Affinity) | [1] |

| 7.7 x 10⁻⁶ M (Low Affinity) | [1] | ||

| PC3 (Prostate Cancer) | Human GnRH Receptor | 2.7 x 10⁻⁶ M | [1] |

| Rat Pituitary | Rat GnRH Receptor | Sub-nanomolar | [2] |

Table 1: Binding Affinity of Triptorelin to GnRH Receptors in Different Cell Lines.

| Cell Line | Assay | EC50 | Reference |

| COS-1 (transfected with human GnRHR) | IP3 Accumulation | 0.019 nM | [3] |

| HEK293[SCL60] (transfected with rat GnRHR) | Inositol (B14025) Phosphate (B84403) Production | ~0.5 nM (IC50 for binding) | |

| WPE-1-NB26-3 (prostate cells with rat GnRHR) | Inositol Phosphate Production | ~0.17 nM (IC50 for growth inhibition) |

Table 2: Functional Potency of Triptorelin in Inducing Second Messenger Production.

Core Signaling Pathways

This compound elicits its biological effects through distinct signaling pathways that are dependent on the cell type and the duration of receptor stimulation. The canonical pathway in pituitary gonadotropes involves the activation of Gαq/11, while alternative pathways, including Gαi coupling, have been reported in certain cancer cells.

Gαq/11-Mediated Pathway in Pituitary Gonadotropes

In the anterior pituitary, the primary signaling cascade initiated by the binding of this compound to the GnRH receptor is mediated by the heterotrimeric G-protein Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, JNK, and p38. This signaling cascade ultimately results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Gαi-Mediated Pathway in Cancer Cells

In addition to the canonical Gαq/11 pathway, evidence suggests that in certain extrapituitary tissues, particularly in hormone-dependent cancer cells like prostate cancer, the GnRH receptor can also couple to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, influence cell proliferation and survival, contributing to the direct anti-tumor effects of GnRH agonists.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands to GPCRs.

Materials:

-

Cells or tissues expressing the GnRH receptor

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Radiolabeled this compound (e.g., ¹²⁵I-Triptorelin)

-

Unlabeled this compound

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding) or binding buffer alone (for total binding). To determine non-specific binding, include tubes with an excess of unlabeled ligand.

-

Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC₅₀. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This protocol is based on the measurement of [³H]inositol-labeled inositol phosphates to quantify PLC activation.

Materials:

-

Cultured cells expressing the GnRH receptor

-

Inositol-free culture medium

-

[³H]myo-inositol

-

Lithium chloride (LiCl)

-

This compound

-

Perchloric acid

-

Dowex AG1-X8 anion-exchange resin

-

Elution buffers (e.g., ammonium (B1175870) formate/formic acid gradients)

-

Scintillation fluid and liquid scintillation counter

Procedure:

-

Cell Labeling: Plate cells in multi-well plates and incubate overnight in inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.

-

Separation: Apply the extracts to anion-exchange columns (e.g., Dowex AG1-X8). Wash the columns and elute the different inositol phosphate species (IP1, IP2, IP3) with increasing concentrations of ammonium formate/formic acid.

-

Quantification: Add scintillation fluid to the eluted fractions and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of total inositol phosphates accumulated as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Western Blotting for ERK Phosphorylation

This protocol outlines the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

-

Cultured cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells to reduce basal ERK phosphorylation. Treat the cells with this compound for various time points or at different concentrations.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal.

Conclusion

This compound exerts its diverse physiological and pharmacological effects by activating a complex network of downstream signaling pathways. In pituitary gonadotropes, the canonical Gαq/11-PLC-IP3/DAG pathway is the primary driver of gonadotropin synthesis and release. In contrast, in certain cancer cells, the coupling of the GnRH receptor to Gαi and the subsequent inhibition of cAMP production may contribute to its anti-proliferative effects. A thorough understanding of these signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of GnRH-based therapies. This technical guide provides a foundational resource for researchers and clinicians working in this dynamic field.

References

- 1. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Endocrine Responses to Triptorelin in Healthy Women, Women With Polycystic Ovary Syndrome, and Women With Hypothalamic Amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of LHRH Analogs: A Deep Dive into the Pharmacokinetics and Stability of (D-Ser4,D-Trp6)-LHRH

For Researchers, Scientists, and Drug Development Professionals

The synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH, represents a class of potent gonadotropin-releasing hormone (GnRH) agonists. These molecules are pivotal in various therapeutic areas, primarily in oncology and reproductive medicine. Their enhanced potency and prolonged duration of action compared to native LHRH are direct consequences of their modified peptide structure, which imparts resistance to enzymatic degradation. This technical guide synthesizes the available data on the pharmacokinetics and stability of this compound and its closely related analogs, providing a comprehensive resource for researchers and drug development professionals.

Disclaimer: Publicly available information specifically for the this compound analog is limited. Therefore, this guide incorporates data from the closely related and widely studied analog, [D-Trp6]LHRH (Triptorelin), to provide a comprehensive overview of the expected pharmacokinetic and stability profiles.

Pharmacokinetics: A Tale of Enhanced Resistance and Prolonged Action

The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan, and in this case, an additional substitution at position 4 with D-Serine, significantly increases the molecule's resistance to enzymatic breakdown and its affinity for the LHRH receptor.[1] This enhanced stability is a cornerstone of its pharmacokinetic profile, leading to a prolonged half-life and sustained therapeutic effect.

Absorption and Bioavailability

LHRH agonists are peptides and are therefore not orally bioavailable due to degradation in the gastrointestinal tract. They are typically administered via subcutaneous or intramuscular injection. Following administration, these analogs are gradually released into the systemic circulation. The development of long-acting or depot formulations, such as microcapsules, allows for sustained release over weeks or even months. For instance, a single intramuscular injection of a 3.75 mg depot preparation of [D-Trp6]LHRH can result in therapeutic plasma concentrations for 4 to 5 weeks.[2]

Distribution

Following absorption, LHRH analogs are distributed throughout the body.

Metabolism and Elimination

The primary advantage of analogs like this compound is their increased resistance to enzymatic degradation compared to native LHRH, which has a very short half-life of 2 to 4 minutes in humans.[2] The substitution of D-amino acids protects the peptide bonds from cleavage by endopeptidases. The plasma half-life of [D-Trp6]LHRH is approximately 7.6 hours, a significant increase over the native hormone.[2] The biological half-life of [D-Trp6]LHRH administered subcutaneously is reported to be 10 times greater than that observed after intravenous injection, which is attributed to the gradual release from the injection site.[1]

The following table summarizes key pharmacokinetic parameters for the closely related analog, [D-Trp6]LHRH.

| Parameter | Value | Species | Administration Route | Citation |

| Plasma Half-life | 7.6 hours | Human | - | |

| Elimination Half-life | > 80 minutes | Dog | Subcutaneous or Intravenous | |

| Peak Serum Concentration (Cmax) | 6-12 ng/mL | Human | 250 µg Subcutaneous Injection | |

| Plateau Plasma Concentration (Long-acting formulation) | 0.3-0.8 ng/mL | Dog | Intramuscular | |

| Plateau Plasma Concentration (Long-acting formulation) | 0.2-0.4 ng/mL | Rat | Intramuscular |

Stability Profile: Resisting Degradation

The stability of peptide-based therapeutics is a critical factor in their formulation, storage, and in vivo efficacy. The modifications in this compound are designed to enhance its stability against enzymatic degradation.

Studies on the stability of a similar long-acting analog, [D-Trp6, Pro9-NEt]-LHRH, have demonstrated its robustness under various conditions. This analog showed no detectable alteration in its HPLC profile or significant change in biological activity after being heated to 60°C for 5 days, undergoing repeated freeze-thaw cycles, or being refrigerated at 4°C for 8 days. Furthermore, a formulation of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil was found to be 100% stable after five and a half years of storage under refrigeration.

The following table summarizes the stability of a closely related LHRH analog under different stress conditions.

| Analog | Condition | Duration | Outcome | Citation |

| [D-Trp6, Pro9-NEt]-LHRH | Heating at 60°C | 5 days | No detectable alteration in HPLC profile or significant change in biological activity. | |

| [D-Trp6, Pro9-NEt]-LHRH | Repeated Freezing and Thawing | 7 cycles | No detectable alteration in HPLC profile or significant change in biological activity. | |

| [D-Trp6, Pro9-NEt]-LHRH | Refrigeration at 4°C | 8 days | No detectable alteration in HPLC profile or significant change in biological activity. | |

| [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil | Refrigeration at 4°C | 5.5 years | 100% biopharmaceutic stability. |

Experimental Protocols: Methodologies for Analysis